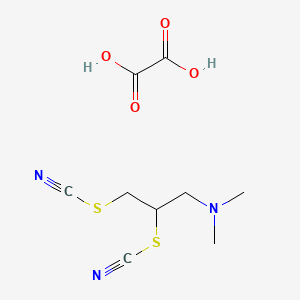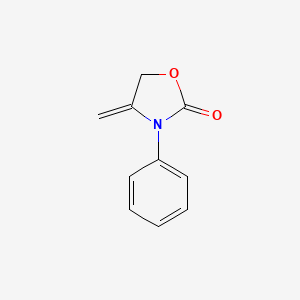
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of propargyl alcohols with isocyanates under mild conditions. This reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves the use of microwave irradiation in a chemical paste medium. This method utilizes urea and ethanolamine reagents, with a catalytic amount of nitromethane to absorb microwaves and generate hot spots, leading to efficient synthesis .
化学反応の分析
Types of Reactions: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and methylidene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the phenyl and methylidene moieties .
科学的研究の応用
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through binding to the bacterial ribosome, preventing the formation of functional proteins .
類似化合物との比較
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of both a phenyl group and a methylidene group.
特性
CAS番号 |
31108-44-8 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
4-methylidene-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-8-7-13-10(12)11(8)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChIキー |
QQDRXTHXUBLTDV-UHFFFAOYSA-N |
正規SMILES |
C=C1COC(=O)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
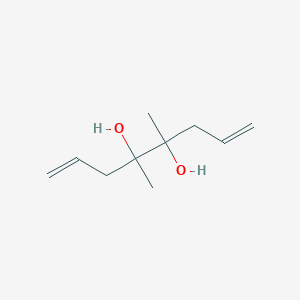
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
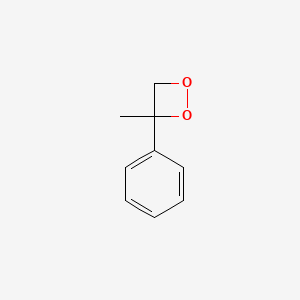

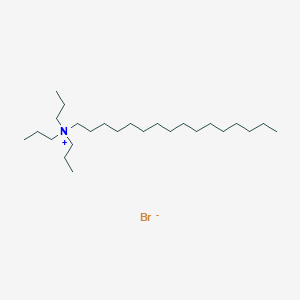

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

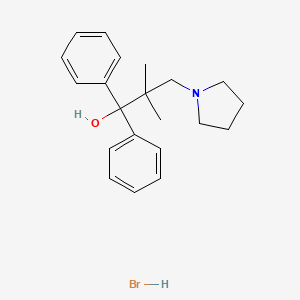

![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)

